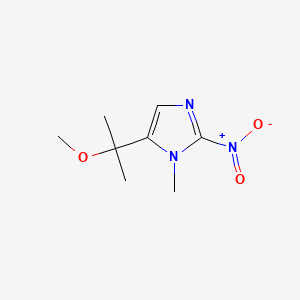

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole

描述

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole is a nitroimidazole derivative characterized by a methoxy-substituted propyl group at the 5-position and a methyl group at the 1-position of the imidazole ring. Nitroimidazoles are renowned for their antiprotozoal and antibacterial activities, primarily due to the nitro group's redox activity under anaerobic conditions, which generates cytotoxic radicals targeting microbial DNA .

属性

CAS 编号 |

64157-82-0 |

|---|---|

分子式 |

C8H13N3O3 |

分子量 |

199.21 g/mol |

IUPAC 名称 |

5-(2-methoxypropan-2-yl)-1-methyl-2-nitroimidazole |

InChI |

InChI=1S/C8H13N3O3/c1-8(2,14-4)6-5-9-7(10(6)3)11(12)13/h5H,1-4H3 |

InChI 键 |

VNTUXFDKBZQALW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1=CN=C(N1C)[N+](=O)[O-])OC |

产品来源 |

United States |

生物活性

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole is a nitroimidazole derivative that has garnered attention for its biological activity, particularly in the fields of antimicrobial and antiparasitic research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

The chemical structure of this compound features a nitro group that is crucial for its biological activity. Nitroimidazoles generally exert their effects through the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components in pathogens.

Mechanisms include:

- Inhibition of nucleic acid synthesis: The reactive intermediates interact with DNA, causing strand breaks.

- Disruption of energy metabolism: The compounds can interfere with electron transport chains in bacteria and parasites, leading to energy depletion.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | < 0.5 µg/mL | |

| Leishmania donovani | 0.8 µg/mL | |

| Trichomonas vaginalis | 1.0 µg/mL | |

| Clostridium difficile | 4 µg/mL |

The compound has shown particularly potent activity against M. tuberculosis, which is critical given the rising incidence of drug-resistant strains.

Case Studies

- Antitubercular Activity : A study focused on the structure-activity relationship (SAR) of nitroimidazoles revealed that compounds similar to this compound effectively inhibited both aerobic and anaerobic growth of M. tuberculosis . The mechanism involved the generation of nitric oxide through the action of deazaflavin-dependent nitroreductase (Ddn), which was essential for its antitubercular activity.

- Antiparasitic Efficacy : In another study, this compound demonstrated significant efficacy against Leishmania donovani, with IC50 values indicating strong inhibition of amastigote forms . This suggests potential as an alternative treatment for leishmaniasis, particularly in cases resistant to standard therapies.

- Toxicity Assessment : The cytotoxicity profile was evaluated using human fibroblast cells, where it was found to be non-toxic at concentrations up to 50 µM, indicating a favorable therapeutic index .

Comparative Analysis with Other Nitroimidazoles

The biological activity of this compound can be compared with other well-known nitroimidazoles like metronidazole and pretomanid.

Table 2: Comparative Biological Activity

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Differences

a) 2-(2-Hydroxy-2-propyl)-1-methyl-5-nitroimidazole

- Structure : Features a hydroxyl group instead of methoxy at the 2-propyl position.

- Activity : Used clinically for trichomoniasis and amoebiasis due to its enhanced solubility (logP ~0.8), attributed to the polar hydroxyl group .

- Synthesis : Prepared via base-mediated deprotonation of 1-methyl-2-isopropyl-5-nitroimidazole in solvents like dimethylformamide (DMF) .

b) 1-Methyl-2-isopropyl-5-nitroimidazole

- Structure : Lacks the oxygenated substituent, with a simple isopropyl group.

- Activity : Exhibits antibacterial properties but lower antiprotozoal efficacy compared to hydroxyl/methoxy variants, likely due to reduced solubility (logP ~1.5) .

c) 5-(1-Hydroxy-1-methylethyl)-1-methyl-2-nitroimidazole

- Structure : Isomeric hydroxy-methylethyl substituent at the 5-position.

Positional and Functional Group Variations in Related Nitroimidazoles

a) 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole

- Structure : Nitro group at the 4-position with a chloro-hydroxypropyl chain.

- Activity : The 4-nitro configuration and halogen substituent may enhance cross-reactivity with bacterial enzymes but increase toxicity risks .

b) 2-Methyl-5-nitro-1-[2-(thiophen-3-yl)ethoxyethyl]-1H-imidazole

Physicochemical and Pharmacokinetic Properties

Notes:

- logP : Methoxy derivatives balance lipophilicity and solubility, optimizing tissue penetration.

- Nitro Position : 2-Nitroimidazoles (e.g., target compound) are preferentially activated in anaerobic environments compared to 4-nitro isomers .

准备方法

Starting Material Preparation

1-Methylimidazole is often used as a starting scaffold, which can be alkylated at the 5-position with 2-methoxy-2-propyl groups via alkylation reactions using suitable alkyl halides or ethers under basic conditions.

The methylation at the 1-position is typically achieved through methyl iodide or methyl sulfate alkylation.

Nitration Step

The nitration to introduce the 2-nitro group is commonly performed by diazotization of the corresponding 2-aminoimidazole intermediate followed by nitration using sodium nitrite in acidic media (e.g., fluoroboric acid, sulfuric acid).

Reaction conditions are carefully controlled (temperature 20–60 °C) to avoid side reactions and ensure regioselectivity.

Purification and Isolation

After synthesis, the product is purified by crystallization, filtration, and drying.

pH adjustment and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are used to obtain high purity compounds.

Comparative Table of Preparation Methods for Nitroimidazole Derivatives

Research Discoveries and Optimization

Research has shown that controlling the nitration step via microreactor technology improves safety and yield by precise temperature and flow control.

Use of microchannel flow reactors for nitration allows better heat dissipation and reaction control, reducing side products and increasing purity.

Selection of solvents like dichloromethane or ethylene dichloride enhances solubility and reaction rates during substitution and nitration steps.

Purification techniques involving pH adjustment and crystallization at low temperatures (0 °C) improve the isolation of pure nitroimidazole derivatives.

Summary of Preparation Protocol (Hypothetical for this compound)

Synthesis of 1-methylimidazole intermediate : Alkylation of imidazole with methyl iodide.

Introduction of 2-methoxy-2-propyl substituent : Alkylation of 1-methylimidazole with 2-methoxy-2-propyl halide in the presence of base (e.g., potassium carbonate) in an aprotic solvent.

Conversion to 2-aminoimidazole derivative : If necessary, reduction or amination of the substituted imidazole.

Diazotization and nitration : Treatment with sodium nitrite in acidic media (fluoroboric acid or sulfuric acid) at controlled temperature (20–60 °C) to introduce the 2-nitro group.

Purification : pH adjustment, crystallization, filtration, and drying to obtain the target compound.

常见问题

Q. What are the common synthetic routes for preparing 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole and its structural analogs?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitroimidazole derivatives are often synthesized by reacting nitro-substituted imidazole precursors with alkylating agents (e.g., 2-methoxy-2-propyl halides) under basic conditions. demonstrates analogous syntheses of 2-methyl-5-nitroimidazole derivatives using chloroethyl intermediates and potassium carbonate as a base . For higher regioselectivity, controlled reaction temperatures (e.g., reflux in methanol) and anhydrous magnesium chloride as a catalyst can improve yields, as shown in , where a 75% yield was achieved for a structurally related benzimidazole compound .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in .

- Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy help identify functional groups and regiochemistry. For instance, highlights the use of NMR to verify phenoxymethylbenzimidazole derivatives .

- HPLC : Purity assessment and impurity profiling (e.g., detecting 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid) can be performed using pharmacopeial standards, as referenced in and .

Q. How can researchers assess the electrochemical properties of nitroimidazole derivatives?

- Methodological Answer : Cyclic voltammetry (CV) is a standard method to measure reduction potentials. lists reduction potentials for nitroimidazoles, such as 5-(2,2-Dicyanoethenyl)-1-methyl-2-nitroimidazole, which can guide comparative studies . These properties are critical for understanding redox behavior in biological systems (e.g., hypoxia-selective cytotoxicity).

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during the synthesis of this compound?

- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Anhydrous magnesium chloride () or phase-transfer catalysts can enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of nitroimidazole intermediates.

- Temperature control : Stepwise heating (e.g., reflux followed by cooling) minimizes decomposition, as shown in for triazole-acetamide derivatives .

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for nitroimidazole derivatives?

- Methodological Answer :

- Computational validation : Density Functional Theory (DFT) calculations can predict NMR/IR spectra for comparison with experimental data.

- Impurity analysis : Use HPLC-MS () to detect byproducts (e.g., hydroxymetronidazole) that may skew spectral interpretations .

- Crystallographic cross-check : If X-ray data conflict with spectroscopic results, review possible tautomerism or conformational flexibility, as noted in for SHELX-refined structures .

Q. What computational methods are suitable for studying the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular docking : describes docking studies for benzimidazole derivatives, which can be adapted to analyze binding interactions with biological targets (e.g., enzymes or DNA) .

- QSAR modeling : Use physicochemical descriptors (logP, polar surface area) to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity.

Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be addressed for nitroimidazole compounds?

- Methodological Answer :

- Metabolic stability testing : Evaluate hepatic microsomal stability to identify rapid degradation in vivo.

- Prodrug design : Modify the 2-nitroimidazole moiety (e.g., esterification) to improve bioavailability, as seen in for phenoxyethyl derivatives .

- Hypoxia-selective assays : Test compounds under varying oxygen tensions to reconcile discrepancies, as nitroimidazoles often exhibit oxygen-dependent cytotoxicity .

Data Contradiction Analysis

Q. What strategies are recommended when NMR data conflict with X-ray crystallography results?

- Methodological Answer :

- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to assess rotational barriers (e.g., methoxy groups).

- Polymorphism screening : Different crystal forms () may exhibit distinct bond angles or torsions .

- Neutron diffraction : For resolving hydrogen atom positions, though this is resource-intensive.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。